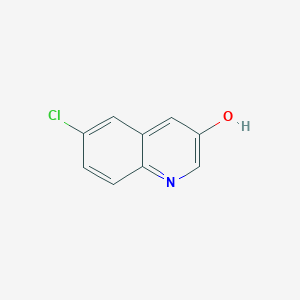

6-Chloroquinolin-3-ol

Description

6-Chloroquinolin-3-ol is a heterocyclic compound belonging to the quinoline family. It is characterized by a chlorine atom at the 6th position and a hydroxyl group at the 3rd position on the quinoline ring. This compound is known for its significant biological activities and is used in various scientific research applications .

Properties

IUPAC Name |

6-chloroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAWZESBCDHKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734836 | |

| Record name | 6-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860232-96-8 | |

| Record name | 6-Chloroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method is the reaction of quinolin-3-ol with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 6-chloroquinoline using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products Formed

Oxidation: 6-Chloroquinolin-3-one

Reduction: 6-Chloroquinoline

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : 6-Chloroquinolin-3-ol is utilized as an intermediate in synthesizing various quinoline derivatives, which are crucial for developing new materials and compounds with enhanced properties .

Biology

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it valuable in biological research aimed at developing new antibiotics. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi .

- Antiviral Properties : Research indicates that derivatives of this compound may possess antiviral activities, contributing to the fight against viral infections .

Medicine

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism involves inhibiting topoisomerases, enzymes critical for DNA replication .

- Antimalarial Activity : Similar to chloroquine, this compound may inhibit heme polymerase in Plasmodium species, leading to toxic heme accumulation and disrupting malaria parasite growth .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF7). The results indicated a dose-dependent increase in apoptosis markers:

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

These findings highlight the compound's potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy

In another study, synthesized derivatives of this compound were screened for antibacterial activity against various pathogens such as E. coli and B. subtilis. The results demonstrated significant inhibition zones compared to standard antibiotics:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| B. subtilis | 25 |

This underscores its application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Chloroquinolin-3-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial DNA by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial death . In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Quinolin-3-ol: Lacks the chlorine atom at the 6th position.

6-Methylquinolin-3-ol: Has a methyl group instead of a chlorine atom at the 6th position.

6-Bromoquinolin-3-ol: Contains a bromine atom at the 6th position instead of chlorine.

Uniqueness

6-Chloroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and contributes to its antimicrobial and anticancer activities .

Biological Activity

6-Chloroquinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula CHClNO and is classified as a quinoline derivative. Its structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes critical for cellular processes:

- Topoisomerase Inhibition : The compound inhibits topoisomerases, enzymes essential for DNA replication and cell division, leading to disruptions in cellular processes and potential cell death.

- Antimicrobial Activity : It exhibits antimicrobial properties, making it a candidate for treating infections caused by various pathogens .

- Anticancer Potential : Research indicates that this compound may have anticancer effects through mechanisms involving apoptosis induction in cancer cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial pathogens. The compound demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as an antimicrobial agent.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 25 |

| Escherichia coli | 18 | 22 |

| Candida albicans | 15 | 20 |

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting its effectiveness in inducing cancer cell death.

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Research Findings

Recent studies have highlighted the broad-spectrum biological activities of quinoline derivatives, including:

- Antimalarial Properties : Modifications of quinoline structures have shown enhanced antimalarial effects, with some derivatives outperforming traditional treatments like chloroquine .

- Antioxidative Effects : Compounds similar to this compound exhibit antioxidative properties that may protect cells from oxidative damage, which is implicated in various diseases .

- Synthetic Approaches : Various synthetic methods have been developed to create derivatives of quinoline compounds that enhance their biological activities, indicating ongoing research into optimizing their therapeutic potential .

Q & A

Q. Methodological Guidance

- Data tables : Include reaction conditions (temperature, solvent, catalyst), yields, and spectral peaks (e.g., NMR δ values).

- Reproducibility : Share raw data (e.g., chromatograms, NMR FID files) via open-access repositories.

- Ethical compliance : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Reference frameworks from mixed-methods research design guides to ensure rigor .

How do researchers differentiate between tautomeric forms of this compound in solution?

Advanced Research Focus

Tautomerism (keto-enol equilibrium) can be characterized via:

- Variable-temperature NMR : Monitor proton shifts to track equilibrium dynamics.

- UV-Vis spectroscopy : Detect absorbance changes correlated with tautomeric states.

- Theoretical calculations : Compare experimental data with DFT-predicted tautomer energies. For analogs like 6-Chlorocoumarin, solvent polarity strongly influences equilibrium positions .

What strategies validate the purity of this compound in pharmacokinetic studies?

Q. Advanced Research Focus

- HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) to separate impurities.

- Elemental analysis : Confirm C, H, N, and Cl percentages within ±0.3% of theoretical values.

- Stability testing : Assess degradation under accelerated conditions (40°C/75% RH) over 14 days. Compare with reference standards from authoritative chemical databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.